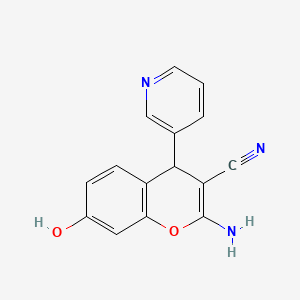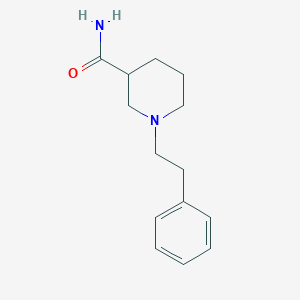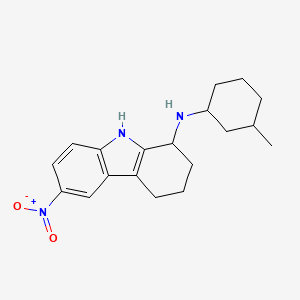![molecular formula C14H18ClNO B5180999 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine](/img/structure/B5180999.png)
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine, also known as Sufentanil, is a synthetic opioid analgesic drug that is used for pain management in surgical procedures and chronic pain management. It is a potent and highly selective μ-opioid receptor agonist, which means it binds to the μ-opioid receptor in the brain and spinal cord to produce its analgesic effects. Sufentanil is a Schedule II controlled substance in the United States due to its high potential for abuse and dependence.
Mecanismo De Acción
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine binds to the μ-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. This leads to analgesia, sedation, and euphoria. This compound also activates the reward pathway in the brain, which can lead to addiction and dependence.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including respiratory depression, bradycardia, hypotension, and nausea. It can also cause drowsiness, confusion, and hallucinations. This compound has a high potential for abuse and dependence, and can lead to respiratory arrest and death if taken in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine is commonly used in laboratory experiments due to its high potency and selectivity for the μ-opioid receptor. It is often used to study the mechanisms of opioid receptor activation and the development of tolerance and dependence. However, the use of this compound in laboratory experiments is limited by its potential for abuse and dependence, and the need for strict safety protocols.
Direcciones Futuras
There are several future directions for the research and development of 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine. One area of research is the development of new opioids that have reduced potential for abuse and dependence. Another area of research is the development of new formulations of this compound that have longer duration of action and reduced side effects. Additionally, research is needed to better understand the mechanisms of opioid receptor activation and the development of tolerance and dependence.
Métodos De Síntesis
The synthesis of 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine involves several steps, including the reaction of 4-chlorobenzoyl chloride with 2-methylpiperidine to form 1-(4-chlorobenzoyl)-2-methylpiperidine, which is then reacted with methyl magnesium bromide to form this compound. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine has been extensively studied for its use in pain management, particularly in surgical procedures. It has been found to be more potent than other opioids such as fentanyl and morphine, with a faster onset and shorter duration of action. This compound has also been studied for its use in chronic pain management, such as in cancer patients.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11-4-2-3-9-16(11)14(17)10-12-5-7-13(15)8-6-12/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZHQQNZBVMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)


![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)
![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B5180972.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180980.png)
![N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B5180983.png)
![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)
![(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)
